molecular formula C17H34N2O2 B11947409 1-Hexadecanoylurea CAS No. 5657-29-4

1-Hexadecanoylurea

Cat. No.: B11947409
CAS No.: 5657-29-4
M. Wt: 298.5 g/mol
InChI Key: RAYIKBNBOQQKSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecanoylurea can be synthesized through the reaction of hexadecanoic acid with urea. The reaction typically involves heating hexadecanoic acid with urea in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions often include temperatures ranging from 150°C to 200°C and reaction times of several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecanoylurea can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce hexadecanoic acid and urea.

    Oxidation: Oxidizing agents can convert this compound into corresponding oxidized products, although specific oxidized forms are less commonly studied.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Hexadecanoic acid and urea.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Hexadecanoylurea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-hexadecanoylurea is not well-documented in the literature. as a derivative of urea, it may interact with biological molecules through hydrogen bonding and other non-covalent interactions. The specific molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

    Hexadecanamide: Similar in structure but lacks the carbamoyl group.

    N-carbamoylpalmitamide: Another urea derivative with similar properties.

    Hexadecanoylguanidine: Contains a guanidine group instead of a urea group.

Uniqueness: 1-Hexadecanoylurea is unique due to its specific combination of a long-chain fatty acid (hexadecanoic acid) and a urea moiety. This structure imparts distinct physical and chemical properties, making it suitable for various applications that other similar compounds may not fulfill.

Properties

CAS No.

5657-29-4

Molecular Formula

C17H34N2O2

Molecular Weight

298.5 g/mol

IUPAC Name

N-carbamoylhexadecanamide

InChI

InChI=1S/C17H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20)19-17(18)21/h2-15H2,1H3,(H3,18,19,20,21)

InChI Key

RAYIKBNBOQQKSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(=O)N

Origin of Product

United States

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